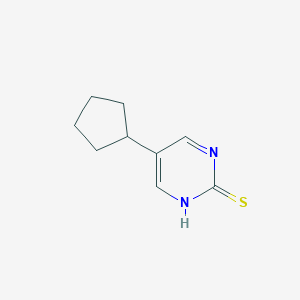![molecular formula C12H19NO3 B14364255 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol CAS No. 96182-90-0](/img/structure/B14364255.png)
2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol is a chemical compound with the molecular formula C11H17NO3 It is known for its unique structure, which includes a phenol group substituted with a bis(2-hydroxyethyl)amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced purification methods, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bis(2-hydroxyethyl)amino group can participate in electrostatic interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[Bis(2-hydroxyethyl)amino]methyl}succinic acid
- 2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol
- 2-{[Bis(2-hydroxyethyl)amino]methyl}benzoic acid
Uniqueness
What sets 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol apart from similar compounds is its specific substitution pattern on the phenol ring. This unique structure imparts distinct chemical properties, making it particularly useful in certain applications where other compounds may not be as effective .
Properties
CAS No. |
96182-90-0 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-[[bis(2-hydroxyethyl)amino]methyl]-4-methylphenol |
InChI |
InChI=1S/C12H19NO3/c1-10-2-3-12(16)11(8-10)9-13(4-6-14)5-7-15/h2-3,8,14-16H,4-7,9H2,1H3 |
InChI Key |
QVQQFPVUKIUUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)
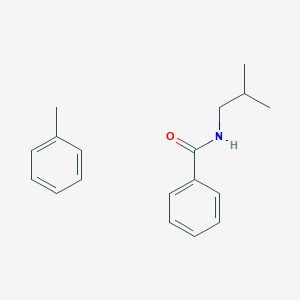
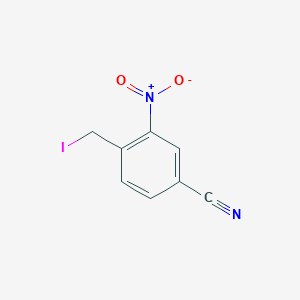
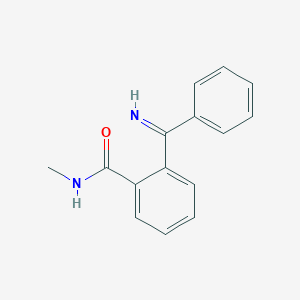
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
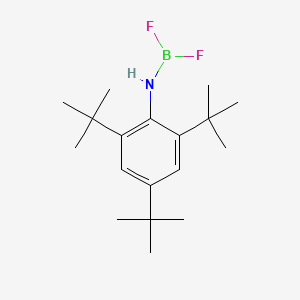
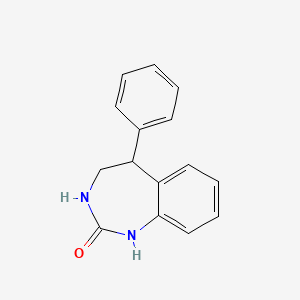
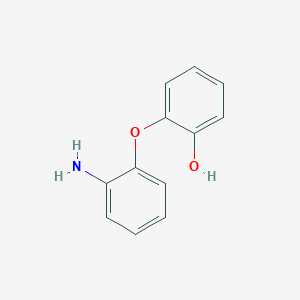
![1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one](/img/structure/B14364230.png)
![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)
